molecular formula C12H11N5 B15210440 6-(2-Phenylhydrazono)-5,6-dihydroimidazo[1,2-b]pyridazine

6-(2-Phenylhydrazono)-5,6-dihydroimidazo[1,2-b]pyridazine

Cat. No.: B15210440
M. Wt: 225.25 g/mol
InChI Key: GDHQTKBLJIFQFK-UHFFFAOYSA-N
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Description

6-(2-Phenylhydrazono)-5,6-dihydroimidazo[1,2-b]pyridazine is a heterocyclic compound that features a fused imidazo-pyridazine ring system. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Phenylhydrazono)-5,6-dihydroimidazo[1,2-b]pyridazine typically involves a two-step one-pot method. This method includes the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate and active electrophiles such as ethyl bromoacetate, bromoacetonitrile, or 2-bromoacetophenone . The reaction conditions usually involve moderate to high yields under mild conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

6-(2-Phenylhydrazono)-5,6-dihydroimidazo[1,2-b]pyridazine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction could produce hydrazine derivatives.

Mechanism of Action

The mechanism of action of 6-(2-Phenylhydrazono)-5,6-dihydroimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Phenylhydrazono)-5,6-dihydroimidazo[1,2-b]pyridazine is unique due to its fused imidazo-pyridazine ring system, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its potential as a versatile scaffold in drug discovery and development .

Properties

Molecular Formula

C12H11N5

Molecular Weight

225.25 g/mol

IUPAC Name

1-imidazo[1,2-b]pyridazin-6-yl-2-phenylhydrazine

InChI

InChI=1S/C12H11N5/c1-2-4-10(5-3-1)14-15-11-6-7-12-13-8-9-17(12)16-11/h1-9,14H,(H,15,16)

InChI Key

GDHQTKBLJIFQFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NNC2=NN3C=CN=C3C=C2

Origin of Product

United States

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